molecular formula C13H9BrFNO B016372 2-Amino-5-bromo-2'-fluorobenzophenone CAS No. 1479-58-9

2-Amino-5-bromo-2'-fluorobenzophenone

Cat. No. B016372
CAS RN: 1479-58-9
M. Wt: 294.12 g/mol
InChI Key: XCOKDXNGCQXFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone involves multiple steps, including bromination, hydrolysis, diazotization, and deamination, starting from related compounds. Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile with high purity, indicating a pathway that could be adapted for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone under optimized conditions for industrial scale production (Zhou Peng-peng, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-5-bromo-2'-fluorobenzophenone has been elucidated using various spectroscopic techniques. Emmanuel S. Akinboye et al. (2009) described the structure of a synthesized compound from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, highlighting the inclination of fluorophenyl rings and the spatial orientation of fluorine groups, which could be relevant to understanding the structure of 2-Amino-5-bromo-2'-fluorobenzophenone (Emmanuel S. Akinboye et al., 2009).

Chemical Reactions and Properties

2-Amino-5-bromo-2'-fluorobenzophenone's reactivity can be inferred from studies on similar compounds. For instance, J. N. Moorthy and S. Samanta (2007) demonstrated that 2-bromoarylketones undergo photoinduced homolysis leading to Pschorr cyclization to yield fluorenones, suggesting that related bromobenzophenones might exhibit similar reactivities under photochemical conditions (J. N. Moorthy & S. Samanta, 2007).

Physical Properties Analysis

The physical properties of 2-Amino-5-bromo-2'-fluorobenzophenone can be closely related to those of similar compounds. Studies on 2-aminobenzophenone derivatives, as reported by Sandra Cortez-Maya et al. (2012), show that structural modifications, such as the introduction of bromo and fluoro groups, can significantly affect the compound's physical properties, including melting points and solubility (Sandra Cortez-Maya et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone, including reactivity patterns and stability, can be deduced from related compounds. The work by Jing Leng and Hua-Li Qin (2018) on a new fluorosulfonylation reagent illustrates the multifaceted chemical behavior of bromo and fluoro-containing compounds, potentially offering insights into the chemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone (Jing Leng & Hua-Li Qin, 2018).

Scientific Research Applications

Electroanalytical Studies

2-Amino-5-bromo-2'-fluorobenzophenone (BrFB) has been studied in electroanalytical research. An electroanalytical study by Fernandez et al. (1995) explored the oxidative behavior of BrFB and other aminohalogenbenzophenones. They found that these compounds, including BrFB, are electrooxidizable in a hydroalcoholic medium. This study developed voltammetric methods allowing the determination of BrFB in concentrations ranging from 0.2 to 15 ppm, with detection limits as low as 100 ppb (Fernandez et al., 1995).

Chromatographic Separation and Determination

Rodriguez et al. (1992) developed a high-performance liquid chromatographic method with electrochemical detection for BrFB. This method was applied to the determination of BrFB at both ppm and ppb concentrations using 2-amino-5-chlorobenzophenone as an internal standard. The limit of determination was found to be 750 pg/ml of biological fluid for BrFB (Rodriguez et al., 1992).

Photodynamic Therapy

Pişkin et al. (2020) described the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound related to BrFB. This new compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and potential for use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Synthesis and Characterization in Organic Chemistry

In organic chemistry, BrFB has been used in the synthesis and characterization of various compounds. For instance, Jagadhani et al. (2015) utilized a derivative of BrFB in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. This study highlights the utility of BrFB in the synthesis of complex organic molecules (Jagadhani et al., 2015).

X-Ray Crystallography

Vlasiuk et al. (2000) reported the synthesis of 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one by thermolysis of a compound derived from 2-aminobenzophenone, a related compound to BrFB. The molecular and crystal structures of this compound were established using X-ray crystallography (Vlasiuk et al., 2000).

Environmental Analytical Applications

Al and Galil (2012) used derivatives of BrFB in developing methods for the determination of trace concentrations of iron(III) in environmental samples. This study demonstrates the application of BrFB derivatives in environmental analytical chemistry (Al & Galil, 2012).

Antitumor Activity

Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor benzothiazoles, highlighting the role of BrFB-related compounds in cancer therapeutics (Bradshaw et al., 2002).

Safety And Hazards

The safety data sheet for “2-Amino-5-bromo-2’-fluorobenzophenone” suggests that it should be handled with care. It is not intended for human or veterinary use . In case of eye contact, rinse immediately with plenty of water. If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOKDXNGCQXFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163827
Record name 2-Amino-5-bromo-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-2'-fluorobenzophenone

CAS RN

1479-58-9
Record name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1479-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromo-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-2'-fluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-2'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-2'-fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-2'-fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-2'-fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-2'-fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-2'-fluorobenzophenone

Citations

For This Compound
12
Citations
J Vogt - 2022 - dc.uwm.edu
… This protocol involves stirring a solution of 2-amino-5-bromo-2’fluorobenzophenone with Boc-DL- alanine, dichloromethane, and dicyclohexylcarbodiimide overnight. A TLC was taken, …
Number of citations: 0 dc.uwm.edu
FJ Rodríguez, RM Jiménez, RM Alonso - Journal of Chromatography B …, 1992 - Elsevier
… for the determination of three aminohalogenbenzophenones: 2-amino-2',5-dichlorobenzophenone, 2-amino-5-chlorobenzophenone and 2-amino-5-bromo-2'-fluorobenzophenone, …
Number of citations: 4 www.sciencedirect.com
DE Knutson, MSR Roni, MY Mian… - … process research & …, 2020 - ACS Publications
… The starting material to generate MIDD0301 is 2-amino-5-bromo-2′-fluorobenzophenone, … reacted with nonbasic 2-amino-5-bromo-2′-fluorobenzophenone and formed the 1,4-…
Number of citations: 10 pubs.acs.org
MC Fernández, RM Alonso, RM Jiménez… - …, 1995 - Wiley Online Library
… of three aminohalogenbenzophenones: 2‐amino‐5‐chlorobenzophenone (MCB), 2‐amino‐2′,5‐dichlorobenzo‐phenone (DCB), and 2‐amino‐5‐bromo‐2′‐fluorobenzophenone (…
AK Agrawal, SA Jenekhe - Chemistry of materials, 1993 - ACS Publications
… To a solution of 12 g of 2-amino-5-bromo-2'fluorobenzophenone (Lancaster) in 407 mL of dry diethyl ether was added 42.6 of anhydrous sodium carbonate. The reaction mixture was …
Number of citations: 90 pubs.acs.org
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general N-acylation and imination procedures were followed using 2-amino-5-bromo-2′-fluorobenzophenone 9aa (86.6 mg, 0.294 mmol) and 2-bromoacetyl bromide (0.03 mL, …
Number of citations: 11 pubs.acs.org
DA Webb, MJ Meyer, KM Medubi… - Journal of Medicinal …, 2023 - ACS Publications
… reactions with 2-amino-5-bromo-2′-fluorobenzophenone and … acids and 2-amino-5-bromo-2′-fluorobenzophenone using … coupling with 2-amino-5-bromo-2′-fluorobenzophenone in …
Number of citations: 3 pubs.acs.org
O Suzuki, H Hattori, M Asano, T Takahashi… - Zeitschrift für …, 1987 - Springer
… Keys: 2-amino-5chlorobenzophenone (Compound I), 1; 2-methylamino-5-chlorobenzophenone (Compound II), 2; 2-amino-5-bromo-2'-fluorobenzophenone (Compound XIII), 3; 2,5-…
Number of citations: 17 link.springer.com
F Guan, H Seno, A Ishii, K Watanabe… - Journal of analytical …, 1999 - academic.oup.com
Benzodiazepines are common drugs that cause intoxication. Benzodiazepines and their metabolites can be converted by hydrolysis in acid to the corresponding benzopbenones, which …
Number of citations: 64 academic.oup.com
OH Drummer - Journal of Chromatography B: Biomedical Sciences …, 1998 - Elsevier
A review of methods for the measurement of benzodiazepines in biological specimens published over the last five years is presented. A range of immunoassay procedures using EIA, …
Number of citations: 173 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.